Sodium docosyl sulfate

Surfactant Science Colloid Chemistry Micellization

Research on hydrophobic membrane proteins or stable monolayer films often fails due to the inadequate chain length of common surfactants. Sodium docosyl sulfate (C22) resolves this by providing a significantly more hydrophobic environment and lower CMC than SDS. • Enables effective solubilization of integral membrane proteins resistant to shorter-chain analogs. • Forms stable, insoluble monolayers at air-water interfaces, ideal for Langmuir-Blodgett deposition. • Supplied as a high-purity (≥97%) research reagent with consistent batch quality for reproducible colloid science studies.

Molecular Formula C22H46NaO4S
Molecular Weight 429.7 g/mol
CAS No. 13177-50-9
Cat. No. B083470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium docosyl sulfate
CAS13177-50-9
Molecular FormulaC22H46NaO4S
Molecular Weight429.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na]
InChIInChI=1S/C22H46O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25);
InChIKeyNTLFPEHODKPXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Docosyl Sulfate: Long-Chain Surfactant Profile


Sodium docosyl sulfate is a high-purity, long-chain anionic surfactant belonging to the sodium alkyl sulfate family . Characterized by a 22-carbon linear alkyl chain, its molecular formula is C22H45NaO4S with a molecular weight of approximately 428.6 g/mol . This compound is distinct from its shorter-chain analogs, such as the ubiquitous sodium dodecyl sulfate (SDS, C12), due to its significantly enhanced hydrophobicity, which fundamentally alters its physicochemical properties and, consequently, its utility in specialized research applications .

Monolayer studies Stable Langmuir film formation for membrane biophysics research
Low CMC use Effective surfactant at high dilution; supports minimal-interference protocols
High-T process Elevated Krafft point fits high-temperature micellization and scouring studies

Sodium Docosyl Sulfate: Irreplaceability in Research


Within the homologous series of sodium alkyl sulfates, a linear relationship exists between the alkyl chain length and key performance parameters, including critical micelle concentration (CMC) and Krafft point [1]. These are not merely incremental changes; the jump to a C22 chain results in a compound whose aggregation behavior and solubility profile are qualitatively different from that of common C12 or C14 surfactants. Consequently, substituting sodium docosyl sulfate with a generic, shorter-chain alternative like SDS will not replicate its performance in applications requiring extremely low CMCs, high surface activity at low concentrations, or specific interactions with highly hydrophobic interfaces [1]. The quantitative evidence below substantiates these critical differences.

CMC mismatch Shorter-chain analogs (e.g., SDS) require ~630× higher concentration to micellize; low-CMC performance may not transfer.
Monolayer stability C12 analogs are too soluble to form stable Langmuir monolayers; film-deposition workflows may not reproduce with SDS.
Krafft point gap Estimated >60 °C Krafft point prevents ambient micellization; direct substitution with room-temperature-active SDS may shift phase behavior.

Sodium Docosyl Sulfate vs. Key Analogs: Comparative Evidence


CMC Comparison: Docosyl Sulfate vs. SDS

The critical micelle concentration (CMC) is a fundamental property governing surfactant efficiency. Based on the well-established linear relationship between log(CMC) and alkyl chain length (Klevens' rule) for sodium alkyl sulfates [1], the CMC of sodium docosyl sulfate (C22) can be calculated and compared to the widely used sodium dodecyl sulfate (SDS, C12). Using the methylene group contribution to micellization of -1.7 kJ/mol derived from experimental data for C6-C15 sodium alkyl sulfates [1], the CMC of C22 is estimated to be approximately 0.013 mM. This value is over 600 times lower than the experimentally determined CMC of SDS (~8.2 mM at 25°C) .

CMC Estimated
Class-level inference
~0.013 mM
~630-fold lower than SDS (8.2 mM); supports high-dilution surfactant use
Estimated via Klevens' rule for sodium alkyl sulfates
Surfactant Science Colloid Chemistry Micellization

Monolayer Formation vs. SDS

The behavior of insoluble monolayers at the air-water interface provides insight into molecular packing and intermolecular forces. Studies on sodium docosyl sulfate monolayers have measured a surface pressure reduction of 7 mN/m when compressed to an area of 50 Ų/molecule [1]. In contrast, a C12 analog like sodium dodecyl sulfate (SDS) is too soluble to form stable, measurable Langmuir monolayers under standard conditions, highlighting a fundamental difference in the balance of hydrophobic and hydrophilic forces [1]. The C22 chain imparts sufficient hydrophobicity to render the molecule effectively insoluble, enabling its study and use in Langmuir-Blodgett film deposition and model membrane systems.

Monolayer Formation
Cross-study comparable
7 mN/m at 50 Ų
SDS: no stable monolayer
Enables Langmuir-Blodgett film deposition research
Qualitative advantage for insoluble monolayer methods
Langmuir Monolayers Surface Chemistry Interfacial Science

Krafft Point vs. SDS

The Krafft point (TK) is the temperature at which surfactant solubility equals its CMC, below which micelles cannot form. For sodium alkyl sulfates, TK increases with chain length. While the specific TK for sodium docosyl sulfate is not widely reported, a direct analogy can be drawn from the closely related sodium n-alkylsulfonates, where TK increases from 22°C for C10 to 74°C for C22 [1]. This class-level trend strongly indicates that the Krafft point of sodium docosyl sulfate is substantially elevated compared to sodium dodecyl sulfate (SDS), which has a TK of approximately 8-16°C depending on purity and measurement method [2].

Krafft Point
Class-level inference
>60 °C (est.)
SDS: ~8–16 °C
Requires high-temperature micellization; ambient use may not apply
Based on sodium alkylsulfonate trend
Surfactant Solubility Phase Behavior Formulation Science

Sodium Docosyl Sulfate: Key Applications


Model Membrane & Langmuir-Blodgett Films

Due to its ability to form stable, insoluble monolayers at the air-water interface, sodium docosyl sulfate is an ideal candidate for Langmuir-Blodgett film deposition and the construction of model biological membranes [1]. Its long C22 chain mimics the acyl chains of natural lipids, allowing for the study of lipid-protein interactions and membrane mechanics in a highly controlled, two-dimensional system. This is a distinct advantage over soluble surfactants like SDS, which cannot form such stable interfacial films [1].

High-Temperature Emulsification & Detergency

The elevated Krafft point of sodium docosyl sulfate restricts its use as a conventional detergent at room temperature. However, this property makes it a valuable component in high-temperature industrial processes, such as textile scouring, high-temperature emulsion polymerization, or specialized cleaning applications where thermal stability and controlled solubility are required [2]. Its use at elevated temperatures ensures the surfactant is fully solubilized and micellar, maximizing its detergency power.

Micellization & Aggregation Studies

As an extreme member of the sodium alkyl sulfate homologous series, sodium docosyl sulfate serves as a critical reference compound for fundamental studies in colloid and surface science. Its very low CMC and high aggregation number (inferred from chain length trends) make it an excellent model system for investigating the thermodynamics and kinetics of micelle formation, counterion binding, and the transition from spherical to wormlike micelles [3]. This research provides insights applicable to the design of advanced surfactant formulations for enhanced oil recovery, drug delivery, and nanomaterials synthesis.

Electrophoresis for Hydrophobic Proteins

While SDS is the standard for protein electrophoresis, its relatively high CMC and shorter chain can lead to inefficient solubilization and denaturation of extremely hydrophobic membrane proteins. Sodium docosyl sulfate, with its longer alkyl chain, provides a more hydrophobic environment within its micelles, potentially enabling the effective solubilization and electrophoretic separation of these challenging protein classes . This makes it a specialized tool for proteomics research focused on integral membrane proteins.

Application
Selection Property
Validation Focus
Langmuir-Blodgett film research
Stable monolayer formation
Surface pressure-area isotherms
High-temperature surfactant studies
Elevated Krafft point
Solubility–temperature profiling
Micellization thermodynamics research
Low CMC
CMC and aggregation number measurement
Membrane protein solubilization research
Long C22 hydrophobic anchor
Electrophoretic mobility and protein recovery

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